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USP Monograph Method for Naproxen Sodium Tablets

The United States Pharmacopeia (USP) provides a standardized method for the quality control of Naproxen

Sodium Tablets [1].

Dissolution Apparatus: USP Apparatus 2 (Paddle)

Dissolution Medium: 0.1 M phosphate buffer, pH 7.4; 900 mL
Apparatus Speed: 50 rpm

Test Duration: 45 minutes
Analysis Method: UV Spectrophotometry at λmax of about 332 nm

Tolerance (Q Value): Not less than 80% of the labeled amount of naproxen sodium dissolved in 45
minutes [1]

The standard solution for analysis has a concentration of about 50 µg per mL. Samples from the dissolution

vessel are filtered and diluted quantitatively with the medium to achieve a similar concentration before

measuring absorbance [1].

Advanced Dissolution Profile Comparison

Comparing dissolution profiles is crucial for formulation development and quality assessment. A scientific

study on naproxen sodium tablets outlines and compares three primary methodological approaches [2].
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The table below summarizes the objectives, key procedures, and conclusions for each method.

Method
Category

Objective
Key Procedures &
Parameters

Conclusions from
Naproxen Sodium Study

ANOVA-Based
Methods [2]

Test for significant
differences in %

dissolved at each time
point among different

drug products.

Repeated measures
design; MANOVA;

Univariate ANOVA at
each time point; Post-hoc

tests (e.g., Dunnett's t-
test).

Highly discriminative;
provides detailed information

on differences in both level
and shape of dissolution

profiles.

Model-
Dependent
Methods [2]

Fit mathematical
models to dissolution

data and compare
model parameters.

Fit models (e.g., Weibull)
to individual dissolution

runs; Derive parameters
(e.g., slope, intercept);

Compare using t-test.

More discriminative than f-
factors; complicated

application but provides a
model for the relationship

between % dissolved and
time.

Model-
Independent f1
& f2 Factors [2]

Directly compare the
difference between two

profiles with a single
value.

Calculate difference
factor (f1) and similarity

factor (f2). f2 value

between 50-100 indicates
similarity.

Easier to apply and interpret;
results can depend heavily

on the selected last
dissolution time point.

In Vitro-In Vivo Correlation (IVIVC) for Sustained-
Release Formulations

For sustained-release (SR) formulations, a Level A IVIVC was successfully developed and validated, which

can act as a surrogate for in vivo bioequivalence studies [3].

In Vitro Method: USP Apparatus II (paddle), 50 rpm in pH 7.4 phosphate buffer. Samples were taken

at 0.0, 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, 18.0, and 24.0 hours and analyzed by UV
spectroscopy at 332 nm [3].

In Vivo Study: A four-way crossover study in healthy subjects compared 375 mg SR tablets with a
500 mg immediate-release (IR) tablet. Plasma samples were collected over 24 hours and analyzed
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using a validated LC-MS/MS method [3].

IVIVC Development & Validation: A point-to-point linear correlation was established between the
fraction of drug dissolved in vitro and the fraction absorbed in vivo. The model was validated internally

and externally, with prediction errors for Cmax and AUC falling within the USFDA's acceptance criteria

(<15%), confirming its predictive capability [3].

Experimental Protocol & Data Analysis Workflow

The following diagram illustrates the logical workflow for conducting a dissolution study and analyzing the

data, from setup to conclusion.
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Start: Dissolution Study

USP Apparatus 2 Setup
Medium: pH 7.4 Phosphate Buffer
Volume: 900 mL, Speed: 50 rpm

Sample Withdrawal
& Filtration

(Time points: e.g., 45 min for IR,
 0-24h for SR)

UV-Vis Analysis
at 332 nm

Data Analysis Path Advanced Analysis
Path

For R&D

Calculate % Drug
Dissolved

Compare to USP
Tolerance (Q ≥ 80%)

Pass/Fail
Decision

Compare Profiles via:
- f1/f2 Factor

- ANOVA Methods
- Model-Dependent Fits

Establish IVIVC
(For SR Formulations)

Predict In Vivo
Performance
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Diagram 1: Experimental workflow for naproxen sodium dissolution testing and data analysis.

Protocol for f₂ Similarity Factor Calculation

The similarity factor (f₂) is a direct, model-independent method for comparing two dissolution profiles [2].

Calculate Mean Dissolution Data: For both the test (Tᵢ) and reference (Rᵢ) formulations, calculate
the average percentage dissolved at each time point (n ≥ 12 individual units recommended).

Apply the f₂ Formula: f₂ = 50 × log { [1 + (1/n) × Σ_{i=1}^{n} (Rᵢ -
Tᵢ)²]^{-0.5} × 100 }

Interpret the Result: An f₂ value between 50 and 100 suggests the two dissolution profiles are
similar. The value is sensitive to the number of time points and the selected last time point for

calculation [2].

Key Considerations for Researchers

Discriminatory Power: For formulation development where detecting subtle differences is key,
ANOVA-based and model-dependent methods are more discriminative than the f₂ factor [2].

IVIVC as a Surrogate: A successfully validated Level A IVIVC for naproxen sodium SR formulations
can support biowaivers, validate dissolution specifications, and assist in quality control during scale-

up [3].
Standard Compliance: Adherence to the USP monograph method is critical for quality control and

regulatory compliance of immediate-release naproxen sodium tablets [1].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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